![molecular formula C7H12O5 B12616767 2-Hydroxy-2-[(3-oxobutan-2-yl)oxy]propanoic acid CAS No. 880547-37-5](/img/structure/B12616767.png)
2-Hydroxy-2-[(3-oxobutan-2-yl)oxy]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-hidroxi-2-[(3-oxobutan-2-il)oxi]propanoico es un compuesto químico que pertenece a la clase de los ácidos hidroxílicos. Se caracteriza por la presencia de un grupo hidroxilo y un grupo ácido carboxílico en su estructura.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-hidroxi-2-[(3-oxobutan-2-il)oxi]propanoico se puede lograr a través de varias rutas sintéticas. Un método común implica la esterificación del ácido 2-hidroxopropanoico con cloruro de 3-oxobutan-2-il en condiciones ácidas. La reacción típicamente requiere un catalizador, como el ácido sulfúrico, y se lleva a cabo a temperaturas elevadas para facilitar la formación del enlace éster.
Métodos de producción industrial
En un entorno industrial, la producción de ácido 2-hidroxi-2-[(3-oxobutan-2-il)oxi]propanoico puede implicar el uso de reactores de flujo continuo para garantizar una calidad y rendimiento del producto consistentes. El proceso también puede incorporar pasos de purificación, como la destilación o la cristalización, para aislar el compuesto deseado de los subproductos de la reacción.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-hidroxi-2-[(3-oxobutan-2-il)oxi]propanoico experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar un grupo carbonilo.
Reducción: El grupo carbonilo en la parte 3-oxobutan-2-il se puede reducir a un grupo hidroxilo.
Sustitución: El enlace éster puede sufrir reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) se utilizan típicamente.
Sustitución: Los nucleófilos como las aminas o los alcoholes se pueden usar en condiciones básicas o ácidas para facilitar las reacciones de sustitución.
Principales productos formados
Oxidación: Formación de ácido 2-oxo-2-[(3-oxobutan-2-il)oxi]propanoico.
Reducción: Formación de ácido 2-hidroxi-2-[(3-hidroxibutan-2-il)oxi]propanoico.
Sustitución: Formación de varios ésteres o amidas dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El ácido 2-hidroxi-2-[(3-oxobutan-2-il)oxi]propanoico tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica y como reactivo en varias reacciones químicas.
Biología: Se estudia por su posible papel en las vías metabólicas y como precursor de compuestos biológicamente activos.
Medicina: Se investiga por sus posibles propiedades terapéuticas y como material de partida para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos especiales y como intermedio en la síntesis de polímeros y otros materiales.
Mecanismo De Acción
El mecanismo de acción del ácido 2-hidroxi-2-[(3-oxobutan-2-il)oxi]propanoico implica su interacción con dianas moleculares y vías específicas. Los grupos hidroxilo y ácido carboxílico le permiten participar en enlaces de hidrógeno e interacciones electrostáticas con enzimas y receptores. Estas interacciones pueden modular la actividad de las proteínas diana e influir en varios procesos bioquímicos.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 2-hidroxopropanoico:
Ácido 2-hidroxi-2-metilpropanoico: Similar en estructura pero con un grupo metilo en lugar del grupo 3-oxobutan-2-il.
Singularidad
El ácido 2-hidroxi-2-[(3-oxobutan-2-il)oxi]propanoico es único debido a la presencia del grupo 3-oxobutan-2-il, que imparte propiedades químicas y reactividad distintas.
Propiedades
Número CAS |
880547-37-5 |
|---|---|
Fórmula molecular |
C7H12O5 |
Peso molecular |
176.17 g/mol |
Nombre IUPAC |
2-hydroxy-2-(3-oxobutan-2-yloxy)propanoic acid |
InChI |
InChI=1S/C7H12O5/c1-4(8)5(2)12-7(3,11)6(9)10/h5,11H,1-3H3,(H,9,10) |
Clave InChI |
GKUZTJKVOQJTQV-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C)OC(C)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Triethoxy[1-(trimethylsilyl)oct-1-EN-1-YL]silane](/img/structure/B12616691.png)
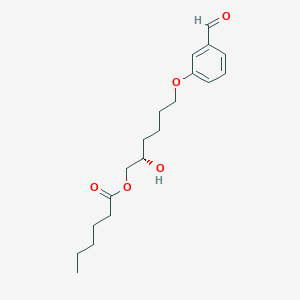
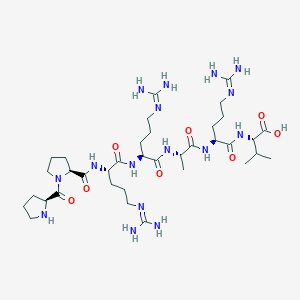
![3-[(2,6-Dichlorophenyl)methyl]-2-ethylpyridin-4(1H)-one](/img/structure/B12616712.png)
![5-[5-(5-Hexylthiophen-2-yl)thiophen-2-yl]thiophene-2-carboxylic acid](/img/structure/B12616720.png)
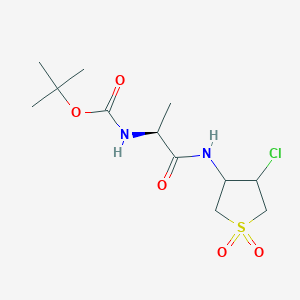
![1,2,3,4,5-Pentafluoro-6-[2,4,6-trifluoro-3-(2,3,4,5,6-pentafluorophenyl)phenyl]benzene](/img/structure/B12616734.png)
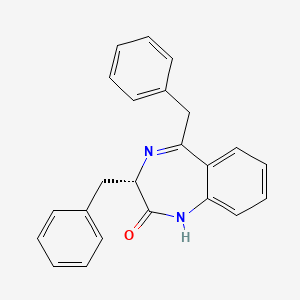

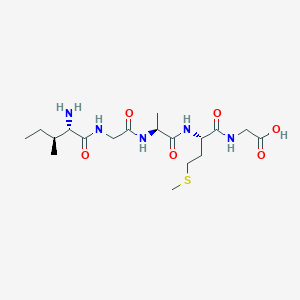

![Ethyl 3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate](/img/structure/B12616748.png)
![2-Amino-5-{[(pyridin-4-yl)amino]methyl}phenol](/img/structure/B12616760.png)

